2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The molecule features:
- 2-(4-Fluorophenyl): A para-fluorinated aromatic ring, enhancing lipophilicity and metabolic stability .
- N-(2-Methoxyphenyl) carboxamide: A methoxy group at the ortho position, influencing steric interactions and hydrogen bonding .
- 5-Methyl: A small alkyl group contributing to hydrophobic interactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-11-13-27-14-12-16)32-25(28-15)30-23(31-32)17-7-9-18(26)10-8-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGSEGICRJIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 540504-08-3) is a synthetic derivative belonging to the class of triazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C25H21FN6O2
- Molecular Weight : 456.5 g/mol
- IUPAC Name : this compound
The structure features a fluorophenyl group and a methoxyphenyl group attached to a triazolo-pyrimidine core, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes modulation of cell cycle regulators and pro-apoptotic factors .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce levels of cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
- Animal Models : In vivo studies using models of inflammation showed significant reduction in edema and pain responses when treated with this compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Enhances binding affinity to target proteins |
| Methoxyphenyl Group | Increases lipophilicity and cellular uptake |
| Triazole Ring | Critical for interaction with biological targets |
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : A study on the effects of this compound on breast cancer cell lines revealed a decrease in proliferation rates by over 50% compared to untreated controls .
- Case Study 2 : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and improved mobility in treated animals .
Comparison with Similar Compounds
Table 1: Structural Analogs and Physical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): Compounds with NO₂ (5j) exhibit higher melting points (~320°C), likely due to increased crystallinity from polar interactions .
- Halogen Substituents : Bromine in 5k reduces the melting point (280–284°C) compared to 5j, possibly due to weaker intermolecular forces .
- Methoxy Positioning : The target compound’s ortho-methoxy group may reduce symmetry and lower melting points compared to para-substituted analogs (e.g., 2h: 251–253°C) .
Q & A
Basic: What synthetic methodologies are effective for constructing the triazolo[1,5-a]pyrimidine core in this compound?
Answer:
The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, a protocol involving a one-pot multicomponent reaction of aminotriazole derivatives with β-ketoesters or enaminones under acidic or basic conditions has been validated for analogous structures . Key steps include:
- Cyclization : Use of acetic acid or p-toluenesulfonic acid as catalysts to promote ring closure.
- Additives : Incorporation of efficient additives (e.g., ammonium acetate) to enhance reaction efficiency and yield .
- Microwave-assisted synthesis : Reduces reaction time compared to conventional heating, as demonstrated in related pyrimidine derivatives .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Answer:
A combination of analytical techniques is recommended:
- HPLC/MS : To assess purity (>95%) and confirm molecular weight .
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl, methoxyphenyl) and detect impurities. For example, the methoxy group in the 2-methoxyphenyl moiety should show a singlet at ~3.8 ppm in 1H NMR .
- X-ray Crystallography : Definitive structural confirmation, as applied to similar triazolo[1,5-a]pyrimidine derivatives for resolving bond lengths and angles .
Advanced: What strategies are recommended for optimizing the yield of this compound under varying reaction conditions?
Answer:
Advanced optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For instance, a central composite design could maximize yield while minimizing side products .
- Bayesian Optimization : Machine learning algorithms to predict high-yield conditions with minimal experimental trials, as demonstrated in flow-chemistry syntheses .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) often enhance cyclization efficiency in triazolo-pyrimidine systems .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Answer:
- X-ray Crystallography : Prioritize single-crystal X-ray analysis for unambiguous structural assignment. For example, a related N-(4-chlorophenyl)triazolo-pyrimidine structure was resolved with an R factor of 0.058 using SHELXTL software .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to reconcile discrepancies.
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguities in proton-carbon correlations, particularly for overlapping signals in aromatic regions .
Advanced: What computational approaches aid in predicting the biological activity of this compound?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Pyridin-4-yl and fluorophenyl groups may enhance binding affinity to hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity data from analogous compounds. For example, fluorophenyl groups often improve metabolic stability .
- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties, leveraging the compound’s logP (~3.5) and topological polar surface area (~90 Ų) .
Basic: What are the critical stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation, as fluorophenyl groups are prone to radical-mediated decomposition.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide moiety .
- Temperature : Long-term storage at –20°C is recommended, based on stability studies of similar pyrimidine derivatives .
Advanced: How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophilic substitution to the C5 or C7 positions .
- Metal Catalysis : Use Pd-catalyzed C–H activation for selective functionalization, as demonstrated in ethyl pyrimidine carboxylate derivatives .
- Computational Guidance : DFT-based Fukui function analysis to predict reactive sites on the pyrimidine ring .
Advanced: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC50 values against kinases (e.g., CDK2/4), given the triazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- CYP450 Inhibition : LC-MS/MS to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4), critical for predicting drug-drug interactions .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) to screen for antiproliferative activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
